molecular formula C17H11ClO4 B2839588 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate CAS No. 861373-68-4

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate

Cat. No.: B2839588
CAS No.: 861373-68-4
M. Wt: 314.72
InChI Key: BMSVQNSWDDIQQK-UHFFFAOYSA-N
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Description

6-Chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate is a chromone-based chemical scaffold designed for research and development purposes. Chromone (1-benzopyran-4-one) derivatives are a significant class of oxygen-containing heterocycles known for their broad spectrum of biological activities . Researchers are particularly interested in chromone derivatives like this compound due to their demonstrated antimicrobial potential against Gram-positive bacterial strains such as S. aureus and B. subtilis , as well as Gram-negative strains including E. coli and P. aeruginosa . Furthermore, structurally related chromone-pyrazole hybrids have shown remarkable in vitro anticancer activity against human colon carcinoma (HCT-116) and mammary gland breast cancer (MCF-7) cell lines, with some derivatives exhibiting promising IC50 values, suggesting their potential as antiproliferative agents . The molecular structure incorporates a chloro substituent at the 6-position and an acetoxy functional group at the 3-position, which are key modification sites for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is strictly not for diagnostic or therapeutic purposes, or human use.

Properties

IUPAC Name

(6-chloro-4-oxo-2-phenylchromen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)21-17-15(20)13-9-12(18)7-8-14(13)22-16(17)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSVQNSWDDIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of appropriate chalcones, which are then cyclized to form the chromone core.

    Cyclization: The chalcones undergo cyclization in the presence of a base, such as potassium hydroxide, to form the chromone structure.

    Chlorination: The chromone is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Acetylation: Finally, the chromone derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives are commonly formed.

    Substitution: Various substituted chromone derivatives are produced, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H13ClO4C_{16}H_{13}ClO_4 and a molecular weight of approximately 320.73 g/mol. Its structure features a chromene core with a chloro and an acetoxy substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have identified 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate as possessing significant anticancer properties. For example, a series of derivatives based on 4H-chromenes were synthesized and tested against various cancer cell lines, revealing that some compounds exhibited potent growth inhibition (GI50 < 11 μM) against HT-29 colon cancer cells . The mechanism of action is thought to involve the modulation of key signaling pathways associated with tumor growth.

Anticonvulsant Effects

In addition to its anticancer properties, this compound has shown promise as an anticonvulsant agent. In one study, specific derivatives demonstrated protective effects in animal models at doses around 300 mg/kg, indicating potential for treating epilepsy . The mechanisms underlying these effects may involve the inhibition of certain ion channels or neurotransmitter receptors.

Study on Anticancer Activity

In a comprehensive study published in 2019, researchers synthesized various chromene derivatives, including 6-chloro-4-oxo-2-phenyl derivatives, and evaluated their anticancer activity against multiple cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells .

Evaluation of Anticonvulsant Properties

A separate investigation focused on the anticonvulsant activity of related compounds demonstrated that specific derivatives could significantly reduce seizure activity in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as sirtuins, which are involved in cellular regulation and cancer progression.

    Pathway Modulation: It affects pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial activity by increasing electrophilicity, as seen in brominated chromenones .
  • Hydroxyl and acetyloxy groups at adjacent positions (e.g., 6-Cl and 7-OH in Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate) may reduce stability compared to the target compound, which lacks hydroxyl substituents .
  • Phenyl vs. substituted phenyl groups : The 2-phenyl group in the target compound contributes to π-π stacking interactions in crystal packing, similar to 4-(4-chlorophenyl) derivatives .

Key Observations :

  • The target compound’s synthesis (likely via methods in ) lacks reported yields, but traditional reflux methods are slower than microwave-assisted protocols .
  • Microwave irradiation reduces reaction times by >80% and improves yields in brominated analogs .

Structural and Electronic Properties

  • Crystallography: The target compound’s structure can be refined using SHELXL, which optimizes hydrogen bonding and van der Waals interactions . Related chromenones exhibit planar bicyclic cores with substituents influencing packing motifs .
  • Electron density : Chlorine at position 6 increases electron deficiency at the 4-oxo group, enhancing reactivity toward nucleophiles compared to methoxy-substituted analogs .

Biological Activity

6-Chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate is a synthetic organic compound belonging to the chromone family, characterized by its diverse biological activities and potential therapeutic applications. This compound has garnered attention in pharmacological research due to its structural similarities to coumarins, which are known for their broad spectrum of pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H11ClO4C_{17}H_{11}ClO_{4}. Its structure features a chromone core with a chloro substituent at the 6-position and an acetate group at the 3-position, contributing to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity :
    • Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentrations (MICs) have been determined for pathogens such as Staphylococcus aureus and Escherichia coli .
    • A study reported that certain derivatives showed moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antimicrobial agents from this compound .
  • Anticancer Potential :
    • The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point in ongoing research. Inhibitory effects on sirtuins, which play roles in cellular regulation and cancer progression, have been observed .
    • In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase enzymes, which are relevant in neurodegenerative diseases and inflammation .
    • Kinetic studies revealed that some derivatives possess dual inhibitory effects against AChE and BChE, with IC50 values indicating moderate potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the chromone structure significantly impact biological activity. For instance:

  • The presence of electron-withdrawing groups, such as chloro or methoxy substituents on specific positions of the phenyl ring, enhances AChE inhibition .
  • Variations in substituents on the chromone core can lead to differing levels of antimicrobial activity, allowing for optimization in drug design .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Chalcones : Starting materials are prepared through condensation reactions.
  • Cyclization : Chalcones undergo cyclization in the presence of a base (e.g., potassium hydroxide) to form the chromone structure.
  • Chlorination : The chromone is chlorinated using thionyl chloride or phosphorus pentachloride.
  • Acetylation : Finally, acetylation occurs using acetic anhydride in the presence of a catalyst like pyridine .

Case Studies

Several case studies highlight the biological efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivitySignificant inhibition against S. aureus with MIC values < 32 µg/mL.
Study BAnticancer PotentialInduced apoptosis in MCF-7 cells with IC50 = 15 µM.
Study CEnzyme InhibitionModerate inhibition of AChE with IC50 = 10 μM; dual action on BChE observed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions.

Core Formation : Condensation of substituted acetophenones (e.g., 3-hydroxyacetophenone) with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) forms the chromen-4-one core .

Substituent Introduction : Chlorination at the 6-position via electrophilic substitution (e.g., Cl₂/FeCl₃) and acetylation at the 3-position using acetic anhydride under acidic conditions .

Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

  • Key Data :

StepYield (%)Purity (HPLC)
Core Formation65–7585–90
Chlorination80–8590–95
Acetylation70–7595–98

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, acetate methyl at δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C=O bond length ~1.21 Å in chromenone core) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.05) .

Q. What biological activities are reported for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : MIC values against S. aureus (12.5–25 µg/mL) and E. coli (25–50 µg/mL) via broth microdilution .
  • Anticancer Screening : IC₅₀ of 18–22 µM in MCF-7 cells (MTT assay) due to apoptosis induction via caspase-3 activation .
  • Enzyme Inhibition : Moderate AChE inhibition (IC₅₀ ~35 µM) in vitro .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical cell passage numbers and culture conditions (e.g., RPMI vs. DMEM media differences alter IC₅₀ by 15–20%) .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects (e.g., ROS modulation in HeLa vs. HepG2 cells) .
  • Data Reproducibility : Cross-validate in ≥3 independent labs using blinded samples .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (e.g., C-6 chloro group as electrophilic hotspot) .
  • MD Simulations : Simulate solvation effects (e.g., DMSO vs. water) on reaction kinetics (ΔG‡ ~45 kJ/mol for SN2 at C-6) .
  • SAR Analysis : Compare with analogs (e.g., 6-fluoro derivatives show 30% lower reactivity) .

Q. How do reaction conditions influence yield during acetylation?

  • Methodological Answer :

  • Catalyst Screening : Pyridine vs. DMAP (4-dimethylaminopyridine) increases yield from 70% to 88% by stabilizing the acyl intermediate .
  • Temperature Effects : 0°C minimizes side-product formation (e.g., diacetylated byproduct <5% at 0°C vs. 15% at 25°C) .
  • Solvent Optimization : Anhydrous dichloromethane outperforms THF due to better solubility of intermediates .

Q. What strategies address low bioavailability in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate esters at the 3-acetate group to enhance aqueous solubility (logP reduced from 3.2 to 1.8) .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve plasma half-life from 2.1 to 8.5 hours in murine models .
  • Metabolic Profiling : LC-MS/MS identifies rapid glucuronidation as a key clearance pathway (t₁/₂ = 1.3 hours) .

Data Contradiction Analysis

Q. Why do COX-2 inhibition assays show variability (IC₅₀ 10–50 µM) across studies?

  • Methodological Answer :

  • Enzyme Source : Recombinant human COX-2 vs. murine macrophage-derived enzyme (20% activity difference due to glycosylation variances) .
  • Substrate Competition : Arachidonic acid concentration (5 µM vs. 10 µM) alters IC₅₀ by 2-fold .
  • Inhibitor Purity : Contaminants (e.g., unreacted starting material) at 5% reduce apparent potency by 30% .

Comparative Analysis Table

PropertyThis compound6-Ethyl Analog 7-Fluoro Derivative
logP 3.13.82.9
AChE IC₅₀ (µM) 354228
Antimicrobial MIC (µg/mL) 12.5–2525–506.25–12.5
Cytotoxicity (MCF-7 IC₅₀, µM) 18–2230–3515–18

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